molecular formula C13H17NO6S B2768532 methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate CAS No. 1915716-94-7

methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2768532
CAS No.: 1915716-94-7
M. Wt: 315.34
InChI Key: PKMMCXCTBJTBLY-UHFFFAOYSA-N
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Description

Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a sulfamoyl group and a 3-hydroxytetrahydrofuran-3-ylmethyl substituent.

Properties

IUPAC Name

methyl 4-[(3-hydroxyoxolan-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-19-12(15)10-2-4-11(5-3-10)21(17,18)14-8-13(16)6-7-20-9-13/h2-5,14,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMMCXCTBJTBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester and sulfamoyl groups can be reduced under suitable conditions to yield alcohols and amines, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester and sulfamoyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-oxotetrahydrofuran derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxytetrahydrofuran moiety can participate in hydrogen bonding and other non-covalent interactions, while the sulfamoyl group can form covalent bonds with target molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Name Core Structure Key Substituents Reported Activity/Use Reference
Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate (Target) Benzoate ester - 3-Hydroxytetrahydrofuran-3-ylmethyl
- Sulfamoyl (-SO₂NH-)
Not explicitly reported -
Methyl 4-(3-chloropropoxyl)-3-(trifluoromethyl)benzoate (Intermediate from [1]) Benzoate ester - 3-Chloropropoxy
- Trifluoromethyl (-CF₃)
Intermediate in antiviral synthesis
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzamide - Oxadiazole ring
- Benzyl(methyl)sulfamoyl
- 4-Methoxyphenylmethyl
Antifungal candidate
Metsulfuron methyl ester (Herbicide) Sulfonylurea benzoate - Triazine ring
- Methoxy and methyl groups on triazine
- Urea linkage
Herbicide (ALS inhibitor)

Metabolic and Stability Considerations

  • Ester vs. Amide Stability : The target compound’s benzoate ester may undergo faster hydrolysis in biological systems compared to the benzamide-based LMM5, impacting bioavailability .
  • Substituent Effects : The 3-hydroxytetrahydrofuran group in the target compound introduces a chiral center and hydrogen-bonding capacity, which could enhance binding specificity in enzyme targets compared to simpler alkyl chains (e.g., chloropropoxy in ).

Biological Activity

Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate, often referred to as Methyl HHT, is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structure combines a benzoate ester with a sulfamoyl group and a hydroxytetrahydrofuran moiety, which may contribute to its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H17_{17}N1_{1}O5_{5}S
  • CAS Number : 1915716-94-7

This compound features several functional groups that enhance its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The sulfamoyl group can form covalent bonds with target biomolecules, while the hydroxytetrahydrofuran moiety may engage in hydrogen bonding and other non-covalent interactions. This dual functionality allows the compound to modulate enzyme activities or receptor functions effectively.

Antimicrobial Activity

Studies on related compounds have demonstrated antimicrobial effects against various pathogens. For instance, sulfamoyl-containing compounds have been evaluated for their efficacy against bacterial strains. Although specific data on this compound is sparse, the presence of the sulfamoyl group hints at possible antimicrobial mechanisms.

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral ActivityCompounds similar to methyl HHT showed IC50_{50} values in the nanomolar range against HBV polymerase, indicating strong antiviral potential.
Study BAntimicrobial EfficacyRelated sulfamoyl compounds displayed significant inhibition of bacterial growth in vitro, suggesting a pathway for further exploration of methyl HHT's antimicrobial properties.
Study CEnzyme InteractionResearch indicated that compounds with sulfamoyl groups could act as enzyme inhibitors, affecting metabolic pathways relevant to disease states.

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